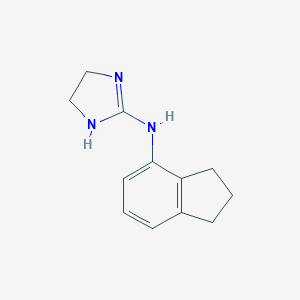

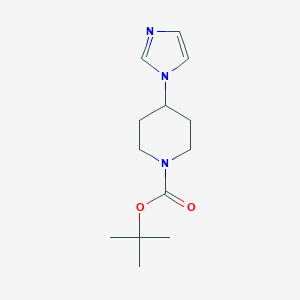

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in pharmaceutical research due to their potential as intermediates in the synthesis of various biologically active molecules. Although the specific compound is not directly synthesized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the relevance of this class of compounds in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step reactions with high yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline with a yield of 52% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a total yield of 71.4% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency.

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives are confirmed using various analytical techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction and density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and compare it with experimental data . These analyses are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For example, the tert-butyl piperazine substructure can be modified using a modified Bruylants approach to introduce a second nitrogen atom, which is pharmacologically useful . The versatility in chemical reactions makes piperidine derivatives valuable intermediates in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of these compounds with biological targets. The sterically congested nature of some piperidine derivatives, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, indicates their potential for creating pharmacologically active cores .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of various biologically active compounds. For instance, a derivative was used as an important intermediate in synthesizing crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, another derivative served as a critical intermediate for small molecule anticancer drugs, highlighting its significance in the pharmaceutical industry (Zhang et al., 2018).

Structural Characterization and Biological Evaluation Derivatives of tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate have been structurally characterized using various spectroscopic methods and single-crystal X-ray diffraction. These studies not only confirm the molecular structure but also facilitate the understanding of molecular interactions and crystal packing. Furthermore, some derivatives have been evaluated for their biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Optimization The synthesis of tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate involves multiple steps, and researchers have focused on optimizing these processes to improve yields and practicality. For instance, an efficient and practical synthesis method was developed for a related compound, which is a useful intermediate for nociceptin antagonists (Jona et al., 2009). Another study focused on synthesizing a key intermediate of Vandetanib, a drug used to treat thyroid cancer (Wang et al., 2015).

Development of Chemical Sensors Compounds containing the tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate moiety have been used to develop fluorescent chemosensors. These sensors are capable of detecting specific ions, such as cyanide and mercury ions, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Safety And Hazards

The safety information for “Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or in case of skin contact .

Propriétés

IUPAC Name |

tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFYBXKESJJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627396 | |

| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate | |

CAS RN |

158654-89-8 | |

| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

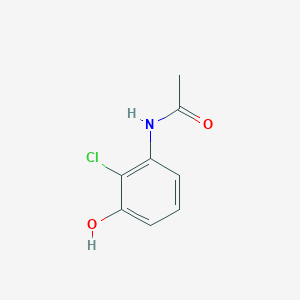

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)

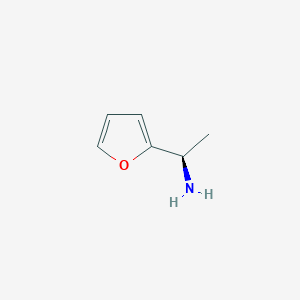

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)